molecular formula C24H20ClN3O2 B11229682 1-(4-chlorophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide

1-(4-chlorophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B11229682
M. Wt: 417.9 g/mol
InChI Key: RCFDATKDEVPHNX-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)CYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound featuring a chlorophenyl group, an oxazolo[4,5-b]pyridine moiety, and a cyclopentane carboxamide structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and other areas of medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)CYCLOPENTANE-1-CARBOXAMIDE typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of palladium-catalyzed direct C–H bond functionalization methodologies to construct the tricyclic scaffold and achieve subsequent functionalization .

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)CYCLOPENTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for C–H activation, and strong bases or acids for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-(4-CHLOROPHENYL)-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)CYCLOPENTANE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)CYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Properties

Molecular Formula

C24H20ClN3O2

Molecular Weight

417.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentane-1-carboxamide

InChI

InChI=1S/C24H20ClN3O2/c25-18-9-7-17(8-10-18)24(13-1-2-14-24)23(29)27-19-11-5-16(6-12-19)22-28-21-20(30-22)4-3-15-26-21/h3-12,15H,1-2,13-14H2,(H,27,29)

InChI Key

RCFDATKDEVPHNX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5

Origin of Product

United States

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